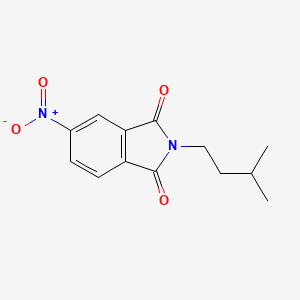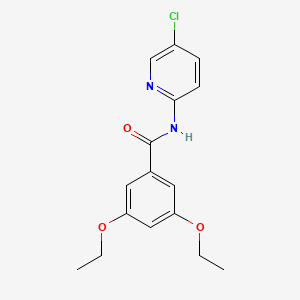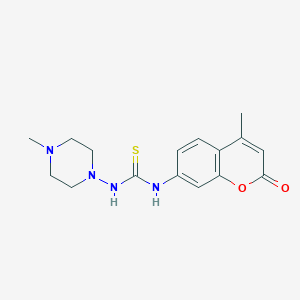
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a 3-methylbutyl group at the 2-position of the isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process involving the following key steps:
Alkylation: The 3-methylbutyl group can be introduced at the 2-position through an alkylation reaction using an appropriate alkylating agent such as 3-methylbutyl bromide in the presence of a strong base like potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate compound to form the isoindole ring. This can be achieved through a cyclization reaction using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a suitable base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(3-methylbutyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-nitro-1H-isoindole-1,3(2H)-dione: Lacks the 3-methylbutyl group, affecting its lipophilicity and biological interactions.
2-(3-methylbutyl)-5-amino-1H-isoindole-1,3(2H)-dione:
Uniqueness
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro group and the 3-methylbutyl group, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-(3-methylbutyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(2)5-6-14-12(16)10-4-3-9(15(18)19)7-11(10)13(14)17/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNIUTFMDOHYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5822355.png)

![[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)


![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE](/img/structure/B5822402.png)


![2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine](/img/structure/B5822436.png)
![4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B5822444.png)

